N'-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound could interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is similar to other hydrazide derivatives, such as:
Uniqueness
The uniqueness of N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific structural features, such as the presence of the benzyloxy and methoxy groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
4-chloro-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-14-19(22)20(26(2)25-14)21(27)24-23-12-16-9-10-17(18(11-16)28-3)29-13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,24,27)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQPANLOKQKKY-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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